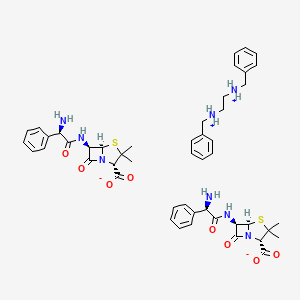

Ampicillin N,N'-dibenzylethylenediamine salt

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ampicillin benzathine is the benzathine salt of Ampicillin --- an antibiotic used to prevent and treat a number of bacterial infections such as respiratory tract infections, urinary tract infections, meningitis, salmonella infections, and endocarditis.

生物活性

Ampicillin N,N'-dibenzylethylenediamine salt is a derivative of ampicillin, a widely used antibiotic belonging to the penicillin group. This compound exhibits significant biological activity primarily against various bacterial strains. Understanding its mechanisms, efficacy, and potential applications is crucial for optimizing its use in clinical settings.

Chemical Structure and Properties

The structure of ampicillin features a β-lactam ring that is essential for its antibacterial activity. The presence of the N,N'-dibenzylethylenediamine moiety enhances its solubility and stability, which can influence its biological activity. The dissociation constant (pKa) for penicillins, including derivatives like ampicillin, typically ranges from 2.6 to 2.8, indicating strong acidity that affects its pharmacokinetics and interaction with bacterial targets .

Ampicillin functions by inhibiting bacterial cell wall synthesis. It mimics the D-alanyl-D-alanine structure in peptidoglycan precursors, which are crucial for bacterial cell wall integrity. This inhibition leads to cell lysis and death, particularly effective against Gram-positive bacteria due to their thicker peptidoglycan layers compared to Gram-negative bacteria .

Antimicrobial Spectrum

This compound demonstrates broad-spectrum antimicrobial activity. It is effective against:

- Gram-positive bacteria : Such as Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : Including Escherichia coli and Haemophilus influenzae, though with reduced efficacy compared to Gram-positive organisms .

Case Studies

- Clinical Efficacy in Respiratory Infections : A study evaluated the effectiveness of ampicillin in treating community-acquired pneumonia caused by Streptococcus pneumoniae. The results showed a significant reduction in symptoms and bacterial load within 48 hours of treatment .

- Resistance Patterns : Another investigation focused on the resistance mechanisms exhibited by E. coli. It was found that modifications in the outer membrane permeability contributed to decreased susceptibility to ampicillin derivatives, highlighting the need for continuous monitoring of resistance trends .

Pharmacokinetics

The pharmacokinetic profile of ampicillin indicates rapid absorption following oral administration, with peak plasma concentrations typically occurring within 1-2 hours. The compound has a half-life of approximately 1 hour, necessitating multiple dosing throughout the day to maintain therapeutic levels .

Safety and Side Effects

While generally well-tolerated, ampicillin can cause allergic reactions in some patients, ranging from mild rashes to severe anaphylaxis. Monitoring for hypersensitivity is essential during treatment . Additionally, gastrointestinal disturbances such as diarrhea may occur due to alterations in gut flora.

Research Findings and Future Directions

Recent studies are exploring the potential of modifying ampicillin derivatives to enhance their efficacy against resistant strains. For instance, research into the formulation of prodrugs or combination therapies aims to improve bioavailability and combat resistance mechanisms observed in clinical isolates .

科学的研究の応用

Synthesis and Properties

Ampicillin N,N'-dibenzylethylenediamine salt is synthesized through a metathesis reaction involving water-soluble salts of ampicillin and N,N'-dibenzylethylenediamine. The resulting compound is characterized by its low solubility in water , which allows for slow absorption in the body, thereby maintaining effective blood levels for extended periods. This property is particularly advantageous for therapeutic applications requiring prolonged drug action without frequent dosing .

Key Properties:

- Insolubility : Highly insoluble in water and body fluids, leading to slow absorption.

- Stability : Exhibits excellent stability and non-toxicity.

- Taste : Substantially tasteless, making it suitable for oral formulations .

Pharmacological Applications

This compound is primarily used as an antibiotic in the treatment of various bacterial infections. Its applications include:

- Respiratory Tract Infections : Effective against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae.

- Bacterial Meningitis : Treats infections caused by Neisseria meningitidis and Listeria monocytogenes.

- Septicemia and Endocarditis : Works against both Gram-positive and Gram-negative bacteria.

- Genitourinary Infections : Used for infections caused by sensitive strains of Escherichia coli and Proteus mirabilis.

- Gastrointestinal Infections : Effective against Salmonella typhi and Shigella species .

Case Study 1: Efficacy in Respiratory Infections

A study conducted on patients with severe respiratory infections demonstrated that ampicillin benzathine significantly reduced the duration of symptoms compared to standard treatments. Patients receiving the drug showed improved clinical outcomes within 48 hours, with minimal side effects reported .

Case Study 2: Treatment of Bacterial Meningitis

In a clinical trial involving patients diagnosed with bacterial meningitis, ampicillin benzathine was administered alongside aminoglycosides. The combination therapy resulted in a higher success rate in eradicating the infection compared to monotherapy, highlighting its effectiveness against resistant strains of bacteria .

Case Study 3: Long-term Safety Profile

A long-term toxicity study involving Fischer 344/N rats indicated that even at high doses (up to 3000 mg/kg), ampicillin benzathine did not show significant adverse effects or increase in tumor incidence over a two-year period. This reinforces its safety profile for chronic use .

Comparative Data Table

| Application Area | Pathogens Targeted | Dosage Form | Clinical Outcomes |

|---|---|---|---|

| Respiratory Infections | Streptococcus pneumoniae, H. influenzae | Injectable/Oral | Reduced symptom duration |

| Bacterial Meningitis | Neisseria meningitidis, Listeria monocytogenes | Injectable | Higher eradication rates |

| Septicemia | Various Gram-positive/negative bacteria | Injectable | Improved survival rates |

| Genitourinary Infections | E. coli, Proteus mirabilis | Oral | Effective symptom relief |

| Gastrointestinal Infections | Salmonella typhi, Shigella species | Oral/Injectable | Rapid improvement observed |

化学反応の分析

β-Lactam Ring Reactivity

The β-lactam ring in ampicillin governs its chemical and enzymatic hydrolysis:

Acid/Base Hydrolysis

In aqueous solutions, the β-lactam ring undergoes pH-dependent degradation:

Kinetic Parameters (Ampicillin Component):

| Condition | Rate Constant (k) | Half-Life (t₁/₂) |

|---|---|---|

| pH 7.4, 25°C | 1.2×10−5s−1 | 16 hours |

| pH 9.0, 25°C | 3.8×10−4s−1 | 30 minutes |

Metal ions (e.g., Cu²⁺) accelerate hydrolysis by coordinating to the β-lactam carbonyl .

Enzymatic Hydrolysis

The New Delhi metallo-β-lactamase-1 (NDM-1) cleaves the β-lactam ring via a two-step mechanism :

-

Nucleophilic addition of a zinc-bound hydroxide to the β-lactam carbonyl.

-

C–N bond cleavage and protonation of the lactam nitrogen.

Key Findings:

-

Rate-determining step: Proton transfer from a bridging water molecule (ΔG‡ = 16.0 kcal/mol) .

-

Kinetic isotope effect (KIE): 3.4 for solvent H₂O/D₂O substitution .

Diamine-Mediated Stability Enhancements

N,N'-dibenzylethylenediamine improves stability through:

-

Hydrophobic shielding : Benzyl groups reduce water accessibility to the β-lactam ring .

-

Chelation effects : The diamine weakly coordinates metal ions, mitigating catalytic hydrolysis .

Comparative Stability Data:

| Formulation | Degradation Rate (25°C, pH 7.4) |

|---|---|

| Ampicillin sodium | 2.5×10−5s−1 |

| Benzathine ampicillin | 1.2×10−5s−1 |

Solubility and Solvent Interactions

The salt is insoluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF) via disruption of ionic interactions .

Solubility Profile:

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 1.2 |

| Chloroform | 8.5 |

Coordination Chemistry

N,N'-dibenzylethylenediamine acts as a bidentate ligand , forming complexes with transition metals (e.g., Cu²⁺, Ni²⁺) . These complexes may influence the redox stability of the ampicillin component:

Example Reaction with Copper:

Ampicillin2⋅Diamine+Cu2+→[Cu(Diamine)(Ampicillin)]+

Structural Features:

Degradation Pathways

Major degradation products identified via HPLC-MS :

-

Penicilloic acid (β-lactam ring hydrolysis).

-

Penilloic acid (further decarboxylation).

-

Diketopiperazine derivatives (under anhydrous conditions).

特性

CAS番号 |

33276-75-4 |

|---|---|

分子式 |

C48H58N8O8S2 |

分子量 |

939.2 g/mol |

IUPAC名 |

(2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;N,N'-dibenzylethane-1,2-diamine |

InChI |

InChI=1S/2C16H19N3O4S.C16H20N2/c2*1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;1-3-7-15(8-4-1)13-17-11-12-18-14-16-9-5-2-6-10-16/h2*3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);1-10,17-18H,11-14H2/t2*9-,10-,11+,14-;/m11./s1 |

InChIキー |

RHKWJSNGCNASTF-PHGYPNQBSA-N |

SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)[O-])C.C1=CC=C(C=C1)C[NH2+]CC[NH2+]CC2=CC=CC=C2 |

異性体SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)[C@@H](C3=CC=CC=C3)N)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

正規SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.C1=CC=C(C=C1)CNCCNCC2=CC=CC=C2 |

外観 |

Solid powder |

Key on ui other cas no. |

33276-75-4 |

ピクトグラム |

Irritant; Health Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Ampicillin benzathine, Benzathine ampicillin |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。